(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid
Description
Propriétés
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXJDBTNNEENW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363829 | |
| Record name | [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159898-10-9 | |
| Record name | [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Wittig Reaction-Based Assembly
A pivotal method for constructing the acetic acid side chain involves the Wittig reaction, as demonstrated in the synthesis of structurally related piperidine derivatives. In this approach, 1-benzylpiperidin-3-one undergoes a Wittig reaction with ethyl-2-(diethoxyphosphoryl)acetate to form an α,β-unsaturated ester. Subsequent hydrogenation and Boc protection yield the target compound. Optimization studies using orthogonal tests revealed that a 1:1.2 molar ratio of 1-benzylpiperidin-3-one to the phosphonate ester, a reaction temperature of 0°C, and an 8-hour duration achieved a 74.2% conversion rate.
Table 1: Optimization of Wittig Reaction Conditions
| Parameter | Optimal Value | Yield/Conversion |
|---|---|---|
| Molar Ratio (Piperidone:Phosphonate) | 1:1.2 | 74.2% Conversion |
| Temperature | 0°C | Maximal selectivity |
| Reaction Time | 8 hours | 26.4% Final Yield |
While this method was applied to a 3-yl isomer, analogous conditions could be adapted for the 2-yl derivative by modifying the starting ketone and adjusting steric considerations.
Boc Protection and Chiral Induction
Introducing the Boc group to the piperidine nitrogen is a critical step, typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For the (S)-configured compound, chiral induction during piperidine ring formation is essential. One approach involves asymmetric hydrogenation of a prochiral enamine or ketone intermediate. For instance, hydrogenating a pyridine precursor with a chiral catalyst like (R)- or (S)-BINAP-Ru complexes can yield the desired stereochemistry.
Table 2: Boc Protection Reaction Parameters
| Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate | Triethylamine | THF | 4 h | 85% |
| Di-tert-butyl dicarbonate | DMAP | DCM | 2 h | 92% |
Cyclization and Decarboxylation Strategies
Cyclization reactions offer an alternative route to construct the piperidine ring. For example, Dieckmann condensation of δ-amino esters generates piperidinone intermediates, which are subsequently decarboxylated and functionalized. In the context of the target compound, this method could involve cyclizing a suitably substituted δ-amino ester followed by stereoselective reduction and Boc protection.
Stereochemical Control and Resolution Techniques
Enzymatic Resolution
Racemic mixtures of piperidine-2-acetic acid derivatives can be resolved using lipases or esterases that selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) has been employed to hydrolyze acetates of racemic alcohols, yielding the (S)-enantiomer with high enantiomeric excess (ee).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Ring Size and Substituent Position
Analysis :
- Ring Size : Piperidine (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), which may influence binding affinity in drug-receptor interactions .
- Substituent Position : The C2 vs. C4 acetic acid placement in piperidine derivatives alters electronic and steric environments. For example, C2 substitution in the target compound may enhance chiral recognition in asymmetric synthesis compared to C4 isomers .
Functional Group Variations
Analysis :
Substituent Modifications
Activité Biologique
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, with CAS number 159898-10-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.30 g/mol
- CAS Number : 159898-10-9
- PubChem ID : 1514276
The compound is believed to exert its biological effects through various mechanisms, primarily involving modulation of signaling pathways associated with cell proliferation and apoptosis. It has been studied for its interactions with the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell survival and growth.
Biological Activities
-
Anticancer Properties :
- Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was reported to have an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating significant inhibitory effects on cell proliferation while showing a much lower effect on non-cancerous MCF10A cells .
- Antimicrobial Activity :
- Toxicity and Safety Profile :
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | Inhibition of proliferation | IC50 = 0.126 μM |
| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 4–8 μg/mL |
| Antimicrobial | Mycobacterium abscessus | Growth inhibition | MIC = 4–8 μg/mL |
| Toxicity | Sprague-Dawley rats | Acceptable toxicity | Oral dose = 800 mg/kg |
Detailed Research Findings
A study published in MDPI highlighted the compound's activity against various strains of tuberculosis (TB), where it exhibited potent activity against both H37Ra and H37Rv strains with MIC values between 0.5 to 1.0 μg/mL . Furthermore, the compound's pharmacokinetic properties were evaluated, revealing moderate exposure levels and slow elimination rates.
Another investigation focused on the compound's selectivity towards cancerous cells, demonstrating a significant therapeutic window with a selectivity index that favors cancer cells over normal cells . This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues while effectively combating tumors.
Q & A
Q. What are the common synthetic routes for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, and how is enantiopurity maintained?
The synthesis typically involves the introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine ring, followed by functionalization of the acetic acid moiety. For enantiopure synthesis, chiral starting materials (e.g., (S)-piperidine derivatives) or asymmetric catalysis may be employed. A key step includes the Weinreb amidation of the intermediate to control stereochemistry, as demonstrated in enantioselective protocols . Purification via column chromatography or recrystallization ensures >95% purity, confirmed by NMR and mass spectrometry .
Q. How should researchers characterize this compound to confirm structural integrity?
Standard analytical methods include:
- 1H/13C NMR : To verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and acetic acid moiety (δ ~2.5 ppm for CH2 and ~12 ppm for COOH).
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., C12H21NO4 has a theoretical mass of 243.15 g/mol) .
- Chiral HPLC : To validate enantiopurity using chiral stationary phases (e.g., CHIRALPAK® columns) .
Q. What storage conditions are recommended to preserve stability?
Store under inert gas (N2/Ar) at 2–8°C in sealed containers. The Boc group is sensitive to acidic conditions, so avoid exposure to trifluoroacetic acid (TFA) or HCl unless intentional deprotection is required .
Advanced Research Questions
Q. How does this compound serve as a building block in PROTAC® development?
The acetic acid moiety enables covalent conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the Boc-protected piperidine acts as a rigid spacer. This rigidity optimizes ternary complex formation between the target protein, PROTAC, and E3 ligase, enhancing degradation efficiency. Comparative studies with flexible linkers (e.g., PEG-based) show improved pharmacokinetics and target engagement .
Q. What challenges arise in coupling this compound to peptide/protein targets, and how can they be mitigated?
Challenges include:
- Low Reactivity : The carboxylic acid group may require activation (e.g., EDCI/HOBt coupling) for amide bond formation .
- Steric Hindrance : Bulkiness of the Boc group can reduce coupling efficiency. Use of microwave-assisted synthesis or elevated temperatures (40–60°C) improves yields .
- Deprotection Side Reactions : Premature Boc removal under basic conditions can occur; monitor reactions via TLC or LC-MS .
Q. Are there contradictions in reported biological activities of derivatives, and how should these be resolved?
For example, some analogs show variable cytotoxicity in cancer cell lines (e.g., IC50 ranges from 1–50 µM). These discrepancies may stem from differences in:
Q. What computational tools are useful for predicting the conformational impact of this linker in PROTAC design?
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model linker flexibility and ternary complex stability. Docking studies (AutoDock Vina) predict binding poses, while QSAR analyses correlate linker length/rigidity with degradation efficiency .
Methodological Best Practices
Q. How to troubleshoot low yields in Boc deprotection steps?
Q. What alternatives exist if the Boc group is incompatible with downstream reactions?
Replace Boc with acid-labile groups (e.g., Fmoc) or enzymatically cleavable protections (e.g., acetyl). For example, (S)-2-(1-Fmoc-piperidin-2-yl)acetic acid allows orthogonal deprotection under basic conditions .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
